3,4-Dihydroxyphenylglycol

Vue d'ensemble

Description

3,4-Dihydroxyphenylglycol is a metabolite of norepinephrine, a principal sympathetic neurotransmitter. It plays a critical role in regulating physiological processes and is often measured in plasma as an index of sympathetic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylglycol can be synthesized through various methods. One common approach involves the oxidation of norepinephrine using monoamine oxidase . Another method includes the use of high-performance liquid chromatography with electrochemical detection to separate and quantify the compound from plasma samples .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving the degradation of lignin by bacteria such as Comamonas serinivorans . This method leverages the metabolic pathways of bacteria to produce the compound efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as sodium bicarbonate and alumina extraction.

Reduction: Catechols like this compound are reversibly oxidized and reduced under specific conditions.

Major Products Formed: The major products formed from these reactions include various catechol derivatives, which are essential in understanding the dynamics of norepinephrine metabolism .

Applications De Recherche Scientifique

3,4-Dihydroxyphenylglycol has a wide range of applications in scientific research:

Chemistry: It is used to study the dynamics of norepinephrine metabolism and sympathetic activity.

Medicine: It serves as a biomarker for sympathetic activity in conditions such as heart failure.

Industry: The compound is used in the production of antioxidants and other bioactive components from lignin.

Mécanisme D'action

3,4-Dihydroxyphenylglycol exerts its effects by acting as a metabolite of norepinephrine. It is produced through the action of monoamine oxidase on norepinephrine . This process provides insight into the turnover and dynamics of norepinephrine in the body, offering a unique index of sympathetic activity .

Comparaison Avec Des Composés Similaires

Hydroxytyrosol: Another polyphenol found in olive oil with antioxidant properties.

Tyrosol: A phenolic compound also found in olive oil, known for its antioxidant effects.

Uniqueness: 3,4-Dihydroxyphenylglycol is unique due to its role as a principal metabolite of norepinephrine, providing valuable insights into sympathetic activity and norepinephrine dynamics . Its production through bacterial degradation of lignin also highlights its significance in biotechnological applications .

Activité Biologique

3,4-Dihydroxyphenylglycol (DHPG), also known as 3,4-dihydroxyphenyl-2-hydroxyethyl alcohol, is a phenolic compound primarily recognized as a metabolite of norepinephrine. It is prevalent across various biological systems, including humans, animals, and plants. This article explores the biological activity of DHPG, focusing on its antioxidant properties, neuroprotective effects, and potential therapeutic applications.

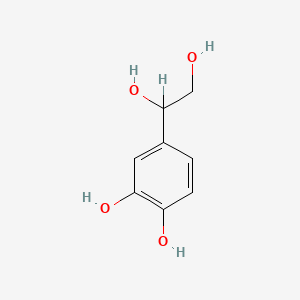

- Chemical Formula : C₈H₁₀O₄

- Molecular Weight : 170.17 g/mol

- Melting Point : 130 - 132 °C

- Classification : Catechol, which is characterized by a 1,2-benzenediol structure.

Antioxidant Activity

DHPG exhibits significant antioxidant properties, which contribute to its potential health benefits. As a catechol derivative, it can scavenge free radicals and reduce oxidative stress in biological systems.

- Mechanism : DHPG's antioxidant action is primarily due to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Research Findings : A study highlighted that DHPG's antioxidant activity was enhanced when combined with other polyphenols like hydroxytyrosol found in extra virgin olive oil (EVOO) .

Neuroprotective Effects

Recent studies have indicated that DHPG may offer neuroprotective benefits, particularly in models of diabetes-induced oxidative stress.

- Case Study : In an experimental model involving diabetic rats, DHPG administration (0.5 mg/kg/day) significantly reduced oxidative stress markers and improved retinal cell survival compared to untreated diabetic controls . The combination of DHPG with hydroxytyrosol further amplified these neuroprotective effects.

| Treatment Group | Oxidative Stress Markers | Retinal Cell Count |

|---|---|---|

| Control | Low | High |

| Diabetic | High | Low |

| DHPG (0.5 mg/kg) | Moderate | Higher than Diabetic |

| DHPG + HT | Low | Highest |

Potential Therapeutic Applications

Given its biological activities, DHPG has been investigated for various therapeutic applications:

- Metabolic Disorders : Due to its role as a norepinephrine metabolite, DHPG may have implications in managing conditions like hypertension and heart diseases.

- Neurodegenerative Diseases : The neuroprotective properties suggest potential applications in conditions such as Alzheimer's disease and diabetic neuropathy.

- Anti-inflammatory Effects : Research has shown that DHPG can modulate inflammatory responses by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Biomarker for Health Conditions

DHPG levels can serve as biomarkers for certain health conditions:

Propriétés

IUPAC Name |

4-(1,2-dihydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWFVDWRVYDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865451 | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28822-73-3, 3343-19-9 | |

| Record name | (±)-3,4-Dihydroxyphenylglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 132 °C | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.